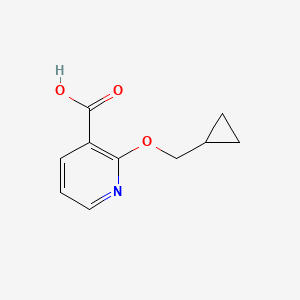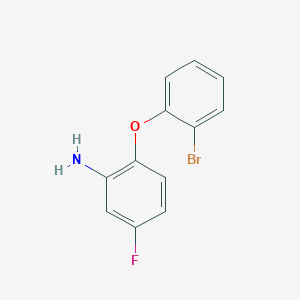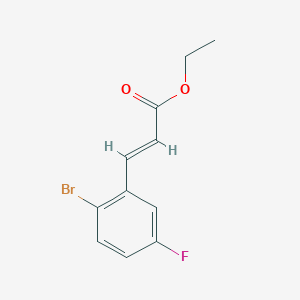![molecular formula C15H15ClN2O2 B3074414 N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide CAS No. 1019629-35-6](/img/structure/B3074414.png)
N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide typically involves the reaction of 5-chloro-2-hydroxybenzylamine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of a quinone derivative, while reduction may yield a hydroxy derivative.
科学的研究の応用
N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
作用機序
The mechanism of action of N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
Similar Compounds
N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide: Known for its use in proteomics research.
N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}butyramide: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in proteomics research and other scientific applications .
特性
IUPAC Name |
N-[4-[(5-chloro-2-hydroxyphenyl)methylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-8,17,20H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYDWIWBNAHRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)
![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074378.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)
![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)

![(Dimethylphenylphosphine)(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B3074433.png)

